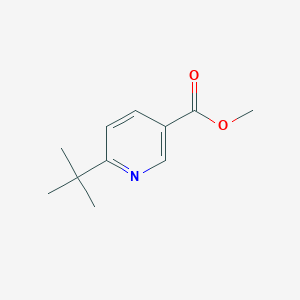

Methyl 6-tert-butylpyridine-3-carboxylate

Beschreibung

Methyl 6-tert-butylpyridine-3-carboxylate is a pyridine derivative characterized by a methyl ester group at position 3 and a bulky tert-butyl substituent at position 6 of the pyridine ring. This compound belongs to a class of heterocyclic aromatic molecules widely utilized in organic synthesis, pharmaceutical intermediates, and materials science due to their tunable electronic and steric properties .

Eigenschaften

CAS-Nummer |

83063-10-9 |

|---|---|

Molekularformel |

C11H15NO2 |

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

methyl 6-tert-butylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)9-6-5-8(7-12-9)10(13)14-4/h5-7H,1-4H3 |

InChI-Schlüssel |

HHXVNSGAKDUMLX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=NC=C(C=C1)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-6-tert-butylpyridin-3-carboxylat beinhaltet typischerweise die Veresterung von 6-tert-butylpyridin-3-carbonsäure. Diese Reaktion wird mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure oder Salzsäure durchgeführt. Die Reaktion wird normalerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Carbonsäure in den Ester zu gewährleisten .

Industrielle Produktionsmethoden: Im industriellen Maßstab kann die Produktion von Methyl-6-tert-butylpyridin-3-carboxylat kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen kann die Skalierbarkeit der Synthese weiter verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: Methyl-6-tert-butylpyridin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nucleophile (NH3, RNH2) können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können bei der Oxidation Carbonsäuren entstehen, während bei der Reduktion Alkohole entstehen können. Substitutionsreaktionen können zu einer Vielzahl von substituierten Pyridinderivaten führen .

4. Wissenschaftliche Forschungsanwendungen

Methyl-6-tert-butylpyridin-3-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung kann zur Untersuchung von Enzymwechselwirkungen und als Sonde in biochemischen Assays eingesetzt werden.

5. Wirkmechanismus

Der Wirkmechanismus von Methyl-6-tert-butylpyridin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Ligand fungieren, an Metallionen oder Enzyme binden und so deren Aktivität modulieren. Das Vorhandensein der tert-Butyl- und Methylestergruppen kann die Bindungsaffinität und Spezifität der Verbindung beeinflussen, was zu verschiedenen biologischen Effekten führt .

Ähnliche Verbindungen:

- Methyl-6-methylpyridin-3-carboxylat

- Methyl-2-amino-6-tert-butylpyridin-3-carboxylat

Vergleich: Methyl-6-tert-butylpyridin-3-carboxylat ist aufgrund der tert-Butylgruppe in der 6. Position einzigartig, die sterische Hinderung erzeugt und die Reaktivität und Bindungseigenschaften der Verbindung beeinflusst. Im Gegensatz dazu fehlt Methyl-6-methylpyridin-3-carboxylat diese sterische Masse, was zu einem anderen chemischen Verhalten führt. Methyl-2-amino-6-tert-butylpyridin-3-carboxylat hingegen enthält eine Aminogruppe, die an zusätzlichen Wasserstoffbrückenbindungen und elektronischen Wechselwirkungen teilnehmen kann .

Wissenschaftliche Forschungsanwendungen

Methyl 6-(tert-butyl)nicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving nicotinic acid derivatives and their biological activities.

Medicine: Research into its potential therapeutic effects, particularly in relation to nicotinic acid’s known benefits, is ongoing.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of methyl 6-(tert-butyl)nicotinate involves its interaction with biological targets, such as enzymes and receptors. The ester group allows for easier penetration of cell membranes, facilitating its biological activity. The tert-butyl group can influence the compound’s binding affinity and specificity to its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Methyl 6-tert-butylpyridine-3-carboxylate, the following structurally related pyridine derivatives are analyzed (Table 1). Key differences in substituents, functional groups, and applications are highlighted.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Comparisons

Substituent Effects on Reactivity and Stability

- The tert-butyl group in Methyl 6-tert-butylpyridine-3-carboxylate provides steric shielding, reducing susceptibility to enzymatic degradation compared to smaller groups like methoxy (e.g., in tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate) .

- Halogenated derivatives (e.g., Methyl 5-bromo-3-methoxypicolinate) exhibit reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the tert-butyl and ester groups in the target compound limit such reactivity but enhance stability .

Functional Group Influence on Polarity and Solubility

- Carbamates (e.g., tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate) are less prone to hydrolysis than esters, making them preferable in prodrug design .

- The methyl ester in Methyl 6-tert-butylpyridine-3-carboxylate increases polarity relative to silyl ethers (e.g., in the (±)-trans-Methyl... compound), improving solubility in polar solvents .

Applications in Drug Discovery

- Complex derivatives like (±)-trans-Methyl... with fluorine and silyl ether groups are tailored for high-affinity protein binding, whereas the target compound’s simplicity makes it a versatile intermediate for further functionalization .

- Brominated pyridines (e.g., Methyl 5-bromo-3-methoxypicolinate) are pivotal in synthesizing bioactive molecules, while the tert-butyl group in the target compound may optimize pharmacokinetic properties .

Analytical Characterization and Challenges

Structural elucidation of Methyl 6-tert-butylpyridine-3-carboxylate and its analogs relies on techniques such as NMR, mass spectrometry (MS), and X-ray crystallography (via programs like SHELX) . Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for purity assessment, as highlighted in resin sample analyses (e.g., methyl esters in Austrocedrus chilensis) . Challenges include resolving steric effects in crystallography and optimizing chromatographic separation for bulky tert-butyl derivatives.

Biologische Aktivität

Methyl 6-tert-butylpyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature and research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Methyl 6-tert-butylpyridine-3-carboxylate features a pyridine ring substituted at the 6-position with a tert-butyl group and a carboxylate ester at the 3-position. The presence of these functional groups contributes to its unique chemical properties, influencing its interaction with biological systems.

The biological activity of Methyl 6-tert-butylpyridine-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets within cells. The carboxylate group can form hydrogen bonds and ionic interactions, while the hydrophobic tert-butyl group enhances membrane permeability, allowing the compound to modulate various biochemical pathways. This dual mechanism facilitates its potential therapeutic effects against various diseases.

Antimicrobial Activity

Research has indicated that Methyl 6-tert-butylpyridine-3-carboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that Methyl 6-tert-butylpyridine-3-carboxylate could be further explored as a lead compound for developing new antimicrobial agents.

Anticancer Potential

In addition to its antimicrobial properties, Methyl 6-tert-butylpyridine-3-carboxylate has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit cell proliferation and promote cell death is linked to its interference with critical signaling pathways involved in cancer progression.

Case Study: Anticancer Activity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with Methyl 6-tert-butylpyridine-3-carboxylate resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound activates caspase pathways, leading to apoptosis.

Metabolic Stability

The metabolic stability of Methyl 6-tert-butylpyridine-3-carboxylate is an important factor influencing its pharmacokinetic properties. Research has indicated that compounds containing tert-butyl groups often exhibit high metabolic lability, which can limit their efficacy as therapeutic agents. Modifications to the molecular structure, such as replacing the tert-butyl group with more stable moieties, have been proposed to enhance metabolic stability without compromising biological activity .

Table 2: Comparison of Metabolic Stability

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.